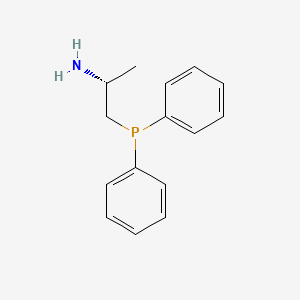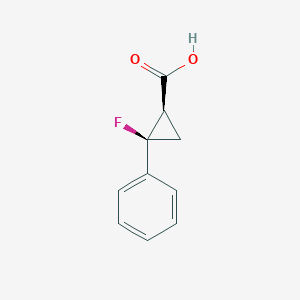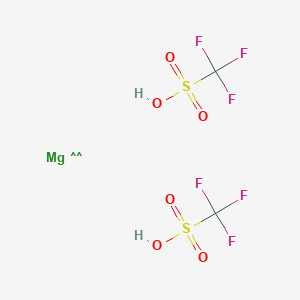
Magnesiumtrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesiumtrifluoromethanesulfonate, also known as magnesium triflate, is an organometallic compound with the molecular formula C2F6MgO6S2. It is a white crystalline powder that is highly soluble in water and organic solvents. This compound is known for its strong Lewis acidity, making it a valuable catalyst in various organic reactions .
Vorbereitungsmethoden
Magnesiumtrifluoromethanesulfonate can be synthesized through the reaction of magnesium hydroxide (Mg(OH)2) with trifluoromethanesulfonic acid (CF3SO3H). The reaction typically occurs under controlled conditions to ensure the purity and yield of the product . Industrial production methods involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Magnesiumtrifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, often acting as a catalyst to facilitate the transfer of electrons.
Substitution: This compound is involved in substitution reactions where it can replace other groups in a molecule, particularly in the presence of strong nucleophiles.
Addition: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.
Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and the substrates involved .
Wissenschaftliche Forschungsanwendungen
Magnesiumtrifluoromethanesulfonate has a wide range of applications in scientific research:
Medicine: While not directly used in therapeutic applications, its role in synthesizing various organic compounds can indirectly contribute to pharmaceutical research.
Wirkmechanismus
The mechanism by which magnesiumtrifluoromethanesulfonate exerts its effects is primarily through its strong Lewis acidity. This property allows it to accept electron pairs from other molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the Lewis acidity of the magnesium cation, making it highly effective in activating substrates in organic reactions .
Vergleich Mit ähnlichen Verbindungen
Magnesiumtrifluoromethanesulfonate is unique due to its strong Lewis acidity and excellent solubility in organic solvents. Similar compounds include:
Magnesium bis(trifluoromethanesulfonimide): Another strong Lewis acid used in similar catalytic applications.
Magnesium perchlorate: Known for its use as a drying agent and in organic synthesis.
Magnesium chloride: Commonly used in Grignard reactions and as a catalyst in various organic transformations.
Compared to these compounds, this compound offers better solubility and stability under a wider range of conditions, making it a versatile reagent in both laboratory and industrial settings .
Eigenschaften
Molekularformel |
C2H2F6MgO6S2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
InChI |
InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
InChI-Schlüssel |
JKENBDYOKGDEQD-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


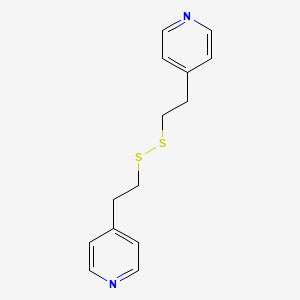
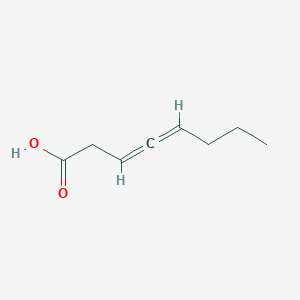
![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
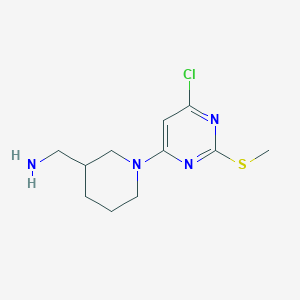
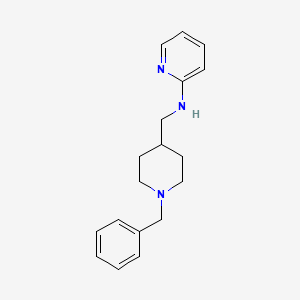
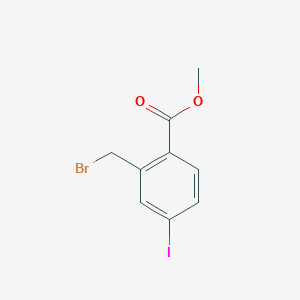
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
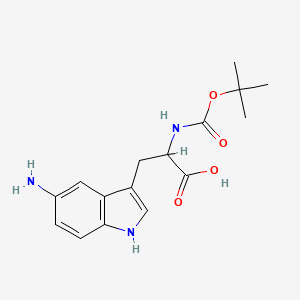
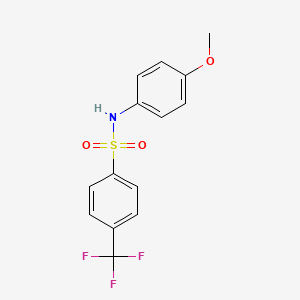
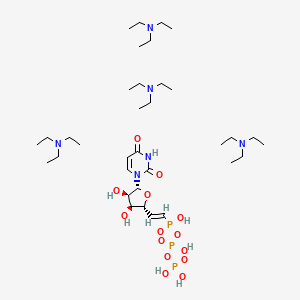
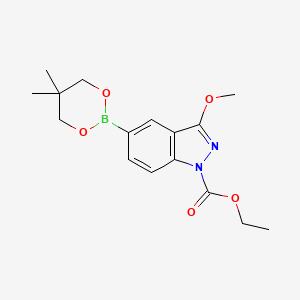
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
